Flucloxacillin Sodium Impurity B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

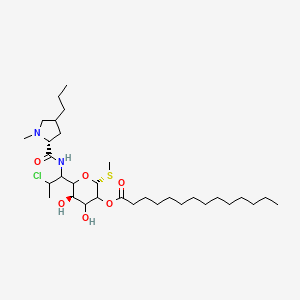

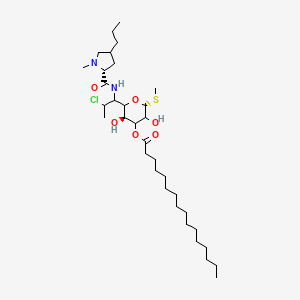

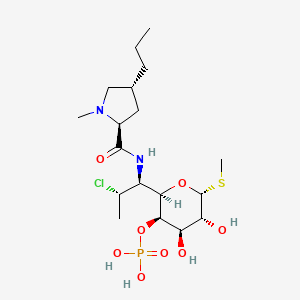

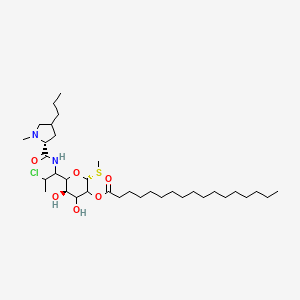

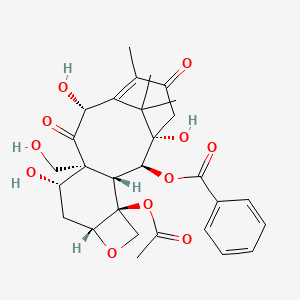

Flucloxacillin Sodium Impurity B is a chemical compound with the molecular formula C18H19ClFN3O4S and a molecular weight of 427.9 . It is also known as penilloic acids of flucloxacillin . The chemical name is (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of Flucloxacillin Sodium Impurity B includes several functional groups, such as a 1,2-oxazole ring, a thiazolidine ring, and a carboxylic acid group . The presence of these groups contributes to the compound’s reactivity and biological activity.Scientific Research Applications

Impurity Profiling in Pharmaceutical Forms

Raj et al. (2007) investigated the impurity profiling of dicloxacillin sodium, a related compound to Flucloxacillin. They identified impurities through HPLC analysis, isolated them, and characterized them using various spectroscopic methods. Their research is significant in understanding the impurities, including Flucloxacillin Sodium Impurity B, in pharmaceutical forms (Raj et al., 2007).

Stability-Indicative Assays

Fiorentino & Salgado (2012) developed a stability-indicative assay for Flucloxacillin Sodium in capsules. Their study is crucial for understanding how Flucloxacillin Sodium Impurity B behaves under various degradation conditions, such as acidic and basic hydrolysis (Fiorentino & Salgado, 2012).

Charge-Transfer Complex Studies

Refat & El-didamony (2006) examined the charge-transfer interactions of sodium flucloxacillin with various pi-electron acceptors. Their research offers insights into the electron-donating properties of Flucloxacillin Sodium Impurity B (Refat & El-didamony, 2006).

Analytical Methods for Flucloxacillin

Menezes et al. (2018) highlighted the analytical methods for determining Flucloxacillin, including high-performance liquid chromatography (HPLC). This research contributes to the methodologies for detecting and quantifying Flucloxacillin Sodium Impurity B (Menezes et al., 2018).

Metabolite Studies in Biological Systems

Everett et al. (1985) used 19F NMR spectroscopy to monitor the metabolites of Flucloxacillin in rat urine, providing an understanding of how Flucloxacillin Sodium Impurity B might behave in biological systems (Everett et al., 1985).

Immunochemical Aspects

Waddington et al. (2020) characterized the binding of Flucloxacillin to immune cells and analyzed peptides presented by human leukocyte antigen HLA-B*57:01. This study is relevant for understanding the immunological implications of Flucloxacillin Sodium Impurity B (Waddington et al., 2020).

Spectrophotometric Determination in Pharmaceuticals

Antakli et al. (2019) developed a method for determining Flucloxacillin Sodium in raw material through spectrophotometry, which is vital for quality control and ensuring the purity of pharmaceuticals containing Flucloxacillin Sodium Impurity B (Antakli et al., 2019).

Mechanism of Action

- Flucloxacillin is a narrow-spectrum penicillin antibiotic primarily active against Gram-positive organisms, except those caused by methicillin-resistant Staphylococcus aureus (MRSA) .

Target of Action

Mode of Action

Pharmacokinetics

properties

| { "Design of the Synthesis Pathway": "The synthesis of Flucloxacillin Sodium Impurity B can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chlorophenylacetic acid", "2,6-dimethylaniline", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Diazotization of 2,6-dimethylaniline with sodium nitrite in hydrochloric acid to form diazonium salt.", "Step 2: Coupling of the diazonium salt with 4-chlorophenylacetic acid in the presence of sodium carbonate to form the desired product.", "Step 3: Purification of the crude product by recrystallization from methanol/ethyl acetate mixture.", "Step 4: Conversion of the product to the sodium salt form by treatment with sodium hydroxide solution.", "Step 5: Reduction of the nitro group present in the molecule using sodium bisulfite to obtain Flucloxacillin Sodium Impurity B." ] } | |

CAS RN |

1276016-89-7 |

Molecular Formula |

C18H19ClFN3O4S |

Molecular Weight |

427.89 |

Appearance |

White to Off-White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)